Mahmoodin

Description

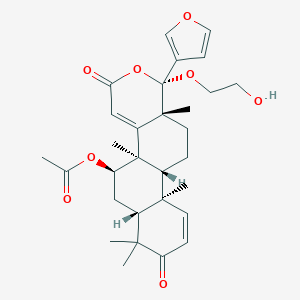

Structure

3D Structure

Properties

CAS No. |

140163-23-1 |

|---|---|

Molecular Formula |

C30H38O8 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C30H38O8/c1-18(32)37-24-15-21-26(2,3)23(33)8-10-27(21,4)20-7-11-28(5)22(29(20,24)6)16-25(34)38-30(28,36-14-12-31)19-9-13-35-17-19/h8-10,13,16-17,20-21,24,31H,7,11-12,14-15H2,1-6H3/t20-,21+,24-,27-,28-,29-,30+/m1/s1 |

InChI Key |

HGUQPCAWIZIAKO-GALXXUDFSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@]([C@@]4(CC3)C)(C5=COC=C5)OCCO)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C |

Synonyms |

17-glycolyldeoxygedunin gedunin, 17-glycolyldeoxy- mahmoodin |

Origin of Product |

United States |

Foundational & Exploratory

Mahmoodin: A Technical Guide on its Chemical Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahmoodin is a naturally occurring tetranortriterpenoid, a class of complex chemical compounds known as limonoids, isolated from the oil of the Neem tree (Azadirachta indica)[1][2][3]. First described in 1992, its structure was elucidated through extensive spectral analysis[1][3]. This compound has demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in drug development[1][3]. This document provides a comprehensive overview of the chemical structure of this compound, a summary of the methodologies used for its isolation and structural determination, and a review of its known biological activities.

Chemical Structure and Properties

This compound is a complex limonoid characterized by a highly oxygenated and modified triterpene skeleton. Its identity has been unequivocally established through spectroscopic methods and is supported by the following structural details.

Systematic Identification

-

IUPAC Name : [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate[4].

-

Synonyms : 17-Glycolyldeoxygedunin[4].

-

Molecular Formula : C₃₀H₃₈O₈[4].

-

SMILES String : CC(=O)O[C@@H]1C[C@@H]2--INVALID-LINK--C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O--INVALID-LINK--C)(C5=COC=C5)OCCO)C)C[4].

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 526.6 g/mol | PubChem[4] |

| Exact Mass | 526.25666817 Da | PubChem[4] |

| CAS Number | 140163-23-1 | PubChem[4] |

| UV Maxima (in MeOH) | 210 nm, 237 nm | Siddiqui et al., 1992 |

Experimental Protocols

The isolation and structural elucidation of this compound were first reported by Siddiqui et al. in the Journal of Natural Products (1992). While the full, detailed experimental parameters are contained within the original publication, this section outlines the established workflow based on the available abstracts and standard practices in natural product chemistry.

General Workflow for Isolation and Identification

The process of isolating and identifying a novel natural product like this compound follows a multi-step procedure, beginning with extraction from the source material and culminating in detailed structural analysis.

Isolation from Azadirachta indica

This compound was isolated from Neem oil alongside seven other known tetranortriterpenoids, including gedunin and nimbin[1][3]. The general procedure involves:

-

Extraction : The crude Neem oil is subjected to solvent extraction to partition the constituents based on polarity.

-

Chromatography : The resulting extract is then subjected to multiple rounds of column chromatography, likely using silica gel as the stationary phase, with a gradient of solvents to separate the complex mixture of limonoids.

-

Purification : Fractions containing compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques[1][3]:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify key functional groups and conjugated systems. For this compound, UV maxima were observed at 210 and 237 nm[5].

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the cornerstone of structure elucidation. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to piece together the carbon skeleton and the placement of protons and functional groups.

-

Circular Dichroism (CD) Spectroscopy : The absolute configuration of the stereocenters in this compound was established by comparing its CD spectrum with those of known tetranortriterpenoids[1][3].

Biological Activity and Mechanism of Action

Antibacterial Activity

Interestingly, a 2016 study found that the closely related limonoid, gedunin, had no effect on the viability of Helicobacter pylori at the concentrations tested[6]. This suggests that the antibacterial activity of these compounds may be specific to certain bacterial species and that the unique structural features of this compound, namely the 17-glycolyldeoxy group, may be crucial for its bioactivity.

Potential Signaling Pathways: Insights from Gedunin

While the precise molecular mechanism and signaling pathways affected by this compound's antibacterial action have not been elucidated, studies on the structurally similar compound gedunin offer valuable insights. Gedunin has been shown to possess potent anti-inflammatory and antiseptic properties. In a study on lipopolysaccharide (LPS)-induced sepsis in rats, gedunin was found to attenuate the HMGβ1/NLRP3/NF-κB signaling pathway [4]. This pathway is a critical component of the inflammatory response.

The inhibition of this pathway by gedunin suggests a potential mechanism that could be explored for this compound, as bacterial infections often trigger a strong inflammatory response.

Conclusion and Future Directions

This compound is a structurally defined tetranortriterpenoid from A. indica with established antibacterial potential. While its chemical properties are well-documented, significant opportunities for further research exist. Key areas for future investigation include:

-

Quantitative Antibacterial Studies : Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria is essential to understand its therapeutic potential.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antibacterial effects.

-

Pharmacokinetic and Toxicological Profiling : In vivo studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of this compound could lead to the development of more potent and selective antibacterial agents.

The unique structure and promising bioactivity of this compound make it a compelling lead compound for the development of new antibacterial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant, anti-inflammatory and antiseptic molecular actions of gedunin against lipopolysaccharide-induced sepsis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Gedunin-A Limonoid from the Meliaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of nimbolide against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

Mahmoodin from Azadirachta indica: A Technical Guide to Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the isolation and characterization of Mahmoodin, a tetranortriterpenoid found in Azadirachta indica (neem). The document details the experimental protocols for extraction and purification, summarizes key quantitative data, and explores the compound's known biological activities. Visualizations of the experimental workflow and relevant biological pathways are included to facilitate understanding.

Introduction

Azadirachta indica A. Juss, commonly known as the neem tree, is a member of the Meliaceae family and a cornerstone of traditional medicine in many parts of the world.[1] It is a rich source of structurally complex and biologically active secondary metabolites, particularly a class of tetranortriterpenoids known as limonoids.[2][3] These compounds, including azadirachtin, nimbin, nimbolide, and gedunin, are responsible for the well-documented insecticidal, anti-inflammatory, and anticancer properties of neem extracts.[2][3]

This compound is a tetranortriterpenoid that has been successfully isolated from neem oil.[4][5] It is recognized for its significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a compound of interest for the development of new antimicrobial agents.[4][5][6] This guide offers a detailed look into the scientific procedures for isolating and characterizing this compound for research and development purposes.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are essential for its identification and characterization. While a complete public dataset is not available, the fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₈O₈ | [4] |

| Molecular Weight | 526.6 g/mol | [4] |

| Class | Tetranortriterpenoid (Limonoid) | [4] |

| Source | Azadirachta indica (Neem) Oil | [4][5] |

| Known Co-isolates | Azadirone, Epoxyazadiradione, Nimbin, Gedunin, Azadiradione, Deacetylnimbin, 17-Hydroxyazadiradione |[4][5] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data

Note: A complete, publicly available, assigned NMR dataset for this compound is not available. The following represents a general expectation for a complex tetranortriterpenoid structure and should be confirmed by 2D NMR experiments upon isolation.

| ¹H NMR (Representative Shifts δ ppm) | ¹³C NMR (Representative Shifts δ ppm) |

| 7.40 - 7.20 (m, Furan ring protons) | > 200 (Ketone C=O) |

| 6.30 - 6.10 (m, Furan ring protons) | 175 - 165 (Ester/Lactone C=O) |

| 5.80 - 5.40 (m, Olefinic protons) | 160 - 110 (Aromatic/Olefinic carbons) |

| 4.50 - 3.50 (m, Protons on oxygenated carbons) | 110 - 100 (Furan ring carbons) |

| 2.50 - 1.00 (m, Aliphatic protons) | 90 - 50 (Oxygenated carbons) |

| 1.20 - 0.80 (s, Methyl protons) | 50 - 15 (Aliphatic carbons) |

Experimental Protocols

The following sections describe a representative methodology for the isolation and characterization of this compound from Azadirachta indica seeds, synthesized from established protocols for neem limonoids.

Extraction of Neem Oil

A variety of methods can be employed for the extraction of oil from neem seeds, with solvent extraction being common for laboratory-scale preparations aimed at isolating bioactive compounds.

Protocol: Soxhlet Extraction

-

Seed Preparation: Procure mature neem seeds and manually remove the pulp. Dry the seeds in the shade for 10-15 days and de-hull to obtain the kernels.

-

Grinding: Grind the dried kernels into a coarse powder (e.g., 32 mesh size) using a mechanical grinder.[7]

-

Extraction:

-

Accurately weigh approximately 100 g of the powdered neem kernel and place it into a cellulose thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add 500 mL of methanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.[8]

-

-

Solvent Removal: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to yield the crude neem oil rich in limonoids.[8]

Isolation and Purification of this compound

Purification of a specific limonoid like this compound from the complex crude oil requires multi-step chromatographic separation.

Protocol: Column Chromatography and HPLC

-

Crude Fractionation (Solvent Partitioning):

-

Dissolve the crude methanolic extract in methanol and partition sequentially with n-hexane to remove non-polar fats and lipids. Discard the hexane layer.

-

The resulting defatted methanol extract contains the limonoid fraction.

-

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).

-

Adsorb the defatted methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 9:1 to 1:1 v/v), followed by ethyl acetate:methanol mixtures.[8][9]

-

Collect fractions (e.g., 25 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 3:2) and visualizing with vanillin-sulfuric acid reagent and heat.

-

Pool fractions with similar TLC profiles that correspond to the expected polarity of tetranortriterpenoids.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the enriched fractions containing this compound using preparative HPLC.

-

Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).[9]

-

Mobile Phase: An isocratic or gradient system of methanol and water (e.g., starting with 50:50 v/v).[9]

-

Detection: UV detector at 215 nm.[9]

-

Inject the sample and collect the peak corresponding to this compound. The precise retention time must be determined using an analytical run and comparison with literature or a standard if available.

-

Remove the solvent from the collected fraction under vacuum to obtain pure this compound.

-

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): Determine the exact molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃) to elucidate the complete chemical structure and confirm identity.[4]

Antibacterial Activity Assay

The biological activity of the purified this compound can be quantified using standard microbiological assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Assay Method: Employ the broth microdilution method in 96-well microtiter plates.

-

Procedure:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) directly in the microtiter plate wells.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the isolation and biological testing of this compound.

Table 3: Yield and Purity of this compound from Azadirachta indica

Note: Specific yield data for this compound is not widely published. The values below are representative estimates for limonoid isolation from neem and will vary based on source material and procedural efficiency.

| Stage | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |

| Oil Extraction | 1 kg Neem Kernels | Crude Neem Oil | 30 - 45% | N/A |

| Crude Fractionation | 100 g Crude Oil | Defatted Limonoid Extract | 5 - 10% | < 5% |

| Column Chromatography | 5 g Limonoid Extract | Enriched this compound Fraction | 0.1 - 0.5% | 40 - 60% |

| Preparative HPLC | 100 mg Enriched Fraction | Pure this compound | 0.01 - 0.05% (of extract) | > 95% |

Table 4: Antibacterial Activity of Neem Limonoids (Representative MIC Values)

Note: Specific MIC values for pure this compound are not extensively documented. The data below represents typical MIC ranges for antibacterial neem extracts and related pure limonoids against common pathogens.

| Bacterial Strain | Gram Stain | Representative MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 62.5 - 250 |

| Bacillus subtilis | Positive | 31.25 - 125 |

| Escherichia coli | Negative | 125 - 500 |

| Pseudomonas aeruginosa | Negative | 250 - >1000 |

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and analysis of this compound.

Potential Signaling Pathway Modulation by Neem Limonoids

While the specific molecular targets of this compound are yet to be fully elucidated, other neem limonoids are known to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.[2][10] The inhibition of this pathway is a plausible mechanism for the biological activities observed.

Caption: Representative PI3K/Akt signaling pathway modulated by neem limonoids.

Conclusion

This compound stands out as a promising antibacterial compound from Azadirachta indica. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further research into its mechanism of action, potential therapeutic applications, and development as a pharmaceutical agent. The provided workflows and data tables serve as a valuable resource for scientists and researchers dedicated to natural product drug discovery. Further investigation is required to fully elucidate its spectroscopic properties, precise therapeutic potential, and specific molecular targets.

References

- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neem Limonoids as Anticancer Agents: Modulation of Cancer Hallmarks and Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]

- 6. biochemjournal.com [biochemjournal.com]

- 7. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 10. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Mahmoodin: A Technical Whitepaper on a Novel Tetranortriterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mahmoodin is a tetranortriterpenoid, a class of chemically complex natural products, that was first isolated from the oil of the neem tree (Azadirachta indica).[1][2][3] This compound has demonstrated significant antibacterial properties, showing activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] This whitepaper aims to consolidate the available scientific information on this compound, focusing on its discovery, chemical structure, and biological activity. Due to the limited availability of the full-text primary literature, this document will summarize the foundational knowledge and provide generalized experimental frameworks typical for the study of such natural products.

Discovery and History

This compound was first reported in the scientific literature in 1992 by Siddiqui and colleagues.[1][2][3] It was isolated from neem oil, a rich source of bioactive limonoids.[1][2] The discovery of this compound was part of a broader investigation into the chemical constituents of Azadirachta indica, a plant with a long history of use in traditional medicine.[2][4] In the initial study, this compound was isolated alongside seven other known tetranortriterpenoids.[1]

Chemical Properties and Structure Elucidation

This compound is classified as a new limonoid, a subclass of tetranortriterpenoids.[1][2] Its molecular and structural characteristics have been determined through various spectroscopic and chemical analyses.

| Property | Value |

| Molecular Formula | C30H38O8 |

| IUPAC Name | [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate |

Table 1: Chemical Properties of this compound.

The structure of this compound was elucidated using a combination of chemical and spectral analysis techniques.[1] The primary methods employed in the discovery study included two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1] The absolute configuration of the molecule was established by comparing its circular dichroism (CD) spectrum with those of known tetranortriterpenoids.[1]

Experimental Protocols: Structure Elucidation

While the specific parameters from the original study are not available, a general workflow for the structure elucidation of a novel natural product like this compound is outlined below.

-

Extraction and Isolation : The process begins with the extraction of the crude natural product mixture from its source (e.g., neem oil) using appropriate solvents. This is followed by a series of chromatographic separations (e.g., column chromatography, thin-layer chromatography) to isolate the pure compound.

-

Spectroscopic and Spectrometric Analysis : The purified compound is then subjected to a battery of analytical techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy : To identify any chromophores within the structure.

-

Circular Dichroism (CD) Spectroscopy : To determine the stereochemistry of the molecule.

-

-

Structure Determination : The data from all analytical techniques are pieced together to propose and confirm the final chemical structure of the novel compound.

Biological Activity: Antibacterial Properties

This compound has been reported to exhibit significant antibacterial activity against various Gram-positive and Gram-negative organisms.[1][2][3]

Quantitative Data

Note: The specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, from the original discovery paper are not publicly available in the accessed resources. The following table is a representative example of how such data would be presented.

| Bacterial Strain | Type | MIC (µg/mL) - this compound | MIC (µg/mL) - Control |

| Staphylococcus aureus | Gram-positive | Data not available | Data not available |

| Bacillus subtilis | Gram-positive | Data not available | Data not available |

| Escherichia coli | Gram-negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available |

Table 2: Hypothetical Antibacterial Activity of this compound (Illustrative Purposes Only).

Experimental Protocols: Antibacterial Susceptibility Testing

A standard method to determine the antibacterial activity of a compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Dilutions : A series of dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation : The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observation : The wells are visually inspected for turbidity, which indicates bacterial growth.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

-

MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar. The lowest concentration that results in no bacterial colonies is the MBC.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its precise mechanism of antibacterial action. Further research is required to elucidate how this compound exerts its effects at the molecular level.

Conclusion and Future Directions

This compound is a novel tetranortriterpenoid with demonstrated antibacterial potential. Its discovery has contributed to the vast chemical library of bioactive compounds from the neem tree. However, a significant gap in knowledge exists regarding its specific quantitative antibacterial efficacy and its mechanism of action. Future research should focus on:

-

Re-isolation and full characterization of this compound to confirm its structure.

-

Comprehensive screening of its antibacterial activity against a wide panel of clinically relevant bacteria to determine its MIC and MBC values.

-

Studies to elucidate its mechanism of action, which could involve cell wall synthesis inhibition, protein synthesis inhibition, or other targets.

-

Investigation into its potential effects on eukaryotic cells and any associated signaling pathways to explore other therapeutic applications.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product. The lack of detailed experimental data in the public domain underscores the need for further investigation into this promising compound.

References

Mahmoodin: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Mahmoodin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring tetranortriterpenoid, specifically classified as a limonoid, that has been isolated from the oil of the neem tree (Azadirachta indica)[1][2]. First reported by Siddiqui et al. in 1992, its structure was elucidated through comprehensive chemical and spectral analyses[1][2]. As a derivative of the gedunin class, this compound is a highly oxygenated and structurally complex molecule. Preliminary studies have highlighted its significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in drug discovery and development[1][2]. This document provides a detailed overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental protocols and pathway diagrams.

Chemical and Physical Properties

The definitive physicochemical properties of this compound were established in its initial isolation study. While some experimental data such as melting point and optical rotation are contained within specialized literature, publicly accessible databases provide computed values and key identifiers.

Identification and Nomenclature

| Identifier | Value | Source |

| IUPAC Name | [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate | PubChem |

| Synonyms | 17-Glycolyldeoxygedunin | PubChem |

| CAS Number | 140163-23-1 | PubChem |

| Molecular Formula | C₃₀H₃₈O₈ | PubChem |

| Molecular Weight | 526.6 g/mol | PubChem |

| ChEMBL ID | CHEMBL488927 | PubChem |

Computed Physical Properties

The following table summarizes the computed physical properties of this compound. It is important to note that these are theoretical values and may differ from experimentally determined parameters.

| Property | Value | Unit |

| XLogP3 | 3.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 526.25666817 | Da |

| Monoisotopic Mass | 526.25666817 | Da |

| Topological Polar Surface Area | 112 Ų | |

| Heavy Atom Count | 38 |

Spectroscopic Data

The structure of this compound was primarily elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1][2]. While the specific spectral data from the original publication are not fully available, the expected spectral features are outlined below based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Regions and Key Features |

| ¹H NMR | - Furan Ring Protons: Signals expected in the aromatic region (~7.4-6.4 ppm).- Vinylic Protons: Signals for protons on carbon-carbon double bonds.- Methine and Methylene Protons: A complex series of signals in the upfield region, characteristic of the steroidal backbone.- Acetyl Group Protons: A sharp singlet around 2.0 ppm.- Methyl Group Protons: Several singlets corresponding to the tertiary methyl groups on the triterpenoid core. |

| ¹³C NMR | - Carbonyl Carbons: Signals expected in the downfield region (>170 ppm) for the ester and ketone functionalities.- Furan and Vinylic Carbons: Signals in the ~110-150 ppm region.- Oxygenated Carbons: Signals for carbons attached to oxygen (ethers, esters, alcohols) typically found in the 60-90 ppm range.- Aliphatic Carbons: A series of signals in the upfield region (~15-60 ppm) corresponding to the core carbon skeleton. |

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to yield a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of 526.25666817 Da. The fragmentation pattern would provide further structural information, showing characteristic losses of the furan ring, acetyl group, and other fragments from the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

~3500 cm⁻¹: O-H stretching (hydroxyl group)

-

~1740 cm⁻¹: C=O stretching (ester)

-

~1670 cm⁻¹: C=O stretching (α,β-unsaturated ketone)

-

~1240 cm⁻¹: C-O stretching (ester)

-

~875 cm⁻¹: C-H bending (furan ring)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Azadirachta indica (neem) oil, based on standard phytochemical methods for limonoids[1][3][4].

-

Extraction: Crude neem oil is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to separate the polar limonoids from the non-polar fatty glycerides.

-

Fractionation: The resulting polar methanol fraction, enriched with limonoids, is concentrated under reduced pressure.

-

Column Chromatography: The concentrated extract is adsorbed onto silica gel and subjected to column chromatography.

-

Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or repeated recrystallization to yield the pure compound.

Antibacterial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to quantify antibacterial activity.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activity and Potential Mechanism of Action

This compound has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria[1][2]. While the specific molecular mechanism for this compound has not been elucidated, the general antibacterial mechanisms of tetranortriterpenoids and limonoids involve the disruption of fundamental cellular processes.

A plausible mechanism of action for this compound involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the triterpenoid backbone allows it to intercalate into the phospholipid bilayer of the bacterial membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death[5].

This proposed pathway highlights key events:

-

Intercalation: this compound's lipophilic steroid-like core integrates into the bacterial cell membrane.

-

Disruption: This integration disrupts the ordered structure of the phospholipid bilayer.

-

Permeabilization: The structural disruption leads to increased membrane permeability.

-

Leakage: Essential ions, ATP, and other metabolites leak out of the cell, disrupting the proton motive force and cellular homeostasis.

-

Cell Death: The loss of membrane integrity and essential components results in bacterial cell death.

Further research is required to validate this proposed mechanism and to investigate other potential intracellular targets of this compound.

References

- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Mahmoodin: A Technical Guide to its Classification, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahmoodin, a tetranortriterpenoid isolated from the oil of the neem tree (Azadirachta indica), has demonstrated significant biological activity, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of this compound, including its classification within the complex family of tetranortriterpenoids, a detailed methodology for its isolation and characterization, and a summary of its known biological properties. Due to the limited availability of specific quantitative data and mechanistic studies on this compound, this guide also incorporates broader information on related tetranortriterpenoids to provide a contextual framework for future research and drug development efforts.

Classification of this compound

This compound is classified as a tetranortriterpenoid, a diverse group of modified triterpenes characterized by the loss of four terminal carbon atoms from the side chain of a triterpenoid precursor. These compounds are abundant in the Meliaceae family, to which Azadirachta indica belongs.

While a definitive, universally accepted classification system for all tetranortriterpenoids is still evolving, a common approach categorizes them based on the structural modifications of their core skeleton. Based on its known structure, this compound can be broadly categorized as a ring-intact limonoid .

A more detailed, structure-based classification of tetranortriterpenoids is presented below:

Mahmoodin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahmoodin, a complex tetranortriterpenoid, has been identified as a bioactive constituent of Azadirachta indica (neem). This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a particular focus on its natural sources beyond neem oil, its isolation and characterization, and its biological activities. Despite extensive research into the phytochemistry of the Meliaceae family, Azadirachta indica remains the only confirmed natural source of this compound. This document details a representative experimental protocol for the isolation and purification of this compound from neem oil, based on established methodologies for similar limonoids. Furthermore, it summarizes the quantitative data on its antibacterial properties and presents a hypothetical mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a tetranortriterpenoid that was first isolated from the oil of the neem tree (Azadirachta indica), a member of the Meliaceae family.[1] To date, Azadirachta indica remains the sole scientifically validated natural source of this compound. While the Meliaceae family is rich in structurally diverse limonoids, and other genera such as Khaya, Entandrophragma, and Carapa are known to produce a variety of tetranortriterpenoids, there have been no reports of the isolation of this compound from these or any other plant species. The Rutaceae family, another significant source of limonoids, has also not been identified as a source of this compound. Therefore, all current research and isolation efforts are focused on neem.

Isolation and Purification of this compound from Azadirachta indica

The isolation of this compound from neem oil is a multi-step process involving extraction and chromatographic separation. The following is a detailed experimental protocol synthesized from established methods for the isolation of limonoids from neem.

Experimental Protocol: Isolation of this compound

Objective: To isolate and purify this compound from crude neem oil.

Materials and Reagents:

-

Crude neem oil

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Silica gel (60-120 mesh for column chromatography)

-

Pre-coated silica gel 60 F254 TLC plates

-

Vanillin-sulfuric acid spray reagent

-

Rotary evaporator

-

Chromatography columns

-

HPLC system with a C18 column

Methodology:

-

Extraction:

-

A known quantity of crude neem oil is dissolved in n-hexane to precipitate the more polar limonoid fraction.

-

The mixture is stirred vigorously and allowed to stand, after which the n-hexane soluble fraction is decanted.

-

The precipitate, enriched with limonoids including this compound, is collected and dried.

-

-

Column Chromatography:

-

The dried precipitate is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using n-hexane as the slurry solvent.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected at regular intervals.

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

The collected fractions are monitored by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

The TLC plates are visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

-

Fractions showing similar TLC profiles are pooled together.

-

-

Purification by Preparative HPLC:

-

The pooled fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 column is used with a mobile phase consisting of a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed under reduced pressure to yield purified this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Quantitative Data: Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] The following table summarizes the available data on the antibacterial potential of neem extracts, to which this compound is a contributing component. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively reported in the available literature, the data for neem extracts provide a strong indication of its potential efficacy.

| Bacterial Strain | Type | Extract Type | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Ethanolic Leaf | 1.56 - 6.25 | |

| Pseudomonas aeruginosa | Gram-negative | Ethanolic Leaf | 1.56 - 6.25 | |

| Escherichia coli | Gram-negative | Ethanolic Leaf | 1.56 - 6.25 | |

| Klebsiella pneumoniae | Gram-negative | Ethanolic Leaf | 32 (µg/mL) | This value is from a study using a different unit and may not be directly comparable.[2] |

| Bacillus subtilis | Gram-positive | Not Specified | - | While mentioned as susceptible, specific MIC values for this compound were not provided in the initial report.[1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Ethyl Acetate Leaf | 16 - 32 (µg/mL) | [2] |

| Candida albicans (Fungus) | - | Ethanolic & Petroleum Ether Leaf | 64 (µg/mL) | [2] |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway for Antibacterial Action

While the precise molecular targets and signaling pathways affected by this compound are yet to be elucidated, a plausible mechanism of its antibacterial action, based on the known effects of other tetranortriterpenoids, involves the disruption of the bacterial cell membrane and subsequent inhibition of key cellular processes.

Caption: Hypothetical antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound, a tetranortriterpenoid from Azadirachta indica, presents a promising scaffold for the development of new antibacterial agents. Currently, neem remains the only known natural source of this compound. The provided experimental protocol offers a robust framework for its isolation and purification, enabling further investigation into its biological activities. While its antibacterial properties are established, the precise molecular mechanisms and signaling pathways involved are yet to be fully elucidated. Future research should focus on:

-

Screening of other Meliaceae and related plant families for the presence of this compound to identify alternative natural sources.

-

Elucidation of the specific molecular targets of this compound within bacterial cells to understand its precise mechanism of action.

-

In-depth studies on its effects on various signaling pathways in both prokaryotic and eukaryotic cells to assess its therapeutic potential and potential toxicity.

-

Semi-synthetic modification of the this compound scaffold to generate analogues with improved efficacy and pharmacokinetic properties.

A deeper understanding of this compound's chemistry and biology will be instrumental in harnessing its full therapeutic potential.

References

A Technical Guide to the Biosynthesis of Limonoids in Azadirachta indica (Neem) with Reference to Mahmoodin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of limonoids in Azadirachta indica (neem), with a specific focus on the context of mahmoodin, a tetranortriterpenoid with significant antibacterial properties. While the precise enzymatic steps leading to this compound are yet to be elucidated, this document outlines the established foundational pathway for limonoid biosynthesis in neem, detailing the key precursors, enzymatic stages, and the experimental methodologies employed in this field of research.

Introduction to this compound and Neem Limonoids

This compound is a tetranortriterpenoid, a class of highly oxygenated and modified triterpenes known as limonoids, which has been isolated from the oil and fruits of the neem tree (Azadirachta indica)[1][2][3]. It has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria[1][2]. Limonoids from neem, with azadirachtin being the most famous, are of profound interest due to their diverse biological activities, including insecticidal and potential pharmaceutical properties[4][5][6]. These complex molecules originate from the isoprenoid biosynthetic pathway.

The General Biosynthetic Pathway of Limonoids in Neem

The biosynthesis of limonoids, including this compound, is a multi-step process that begins with the cyclization of a 30-carbon precursor. The foundational steps of this pathway are becoming increasingly understood, primarily through studies on other prominent neem limonoids.

2.1. Precursor Synthesis: The Mevalonate (MVA) Pathway

The biosynthesis of the fundamental building blocks of limonoids, the five-carbon isoprenoid units, occurs via the mevalonate (MVA) pathway in the cytoplasm[5]. Through feeding experiments with 13C labeled glucose in neem cell suspension cultures, it has been demonstrated that the isoprenoid units involved in limonoid biosynthesis are formed through the MVA pathway. Inhibition of the MVA pathway with mevinolin resulted in a drastic decrease in limonoid levels, while inhibition of the plastidial methylerythritol 4-phosphate (MEP) pathway with fosmidomycin did not affect their biosynthesis[5].

2.2. From Squalene to a Triterpenoid Scaffold

The initial steps leading to the triterpenoid backbone are as follows:

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The MVA pathway produces these two five-carbon isomers, the fundamental building blocks of all isoprenoids.

-

Geranyl Pyrophosphate (GPP) and Farnesyl Pyrophosphate (FPP): Head-to-tail condensation of IPP and DMAPP units leads to the formation of the 10-carbon GPP and subsequently the 15-carbon FPP.

-

Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation to form the 30-carbon linear hydrocarbon, squalene.

-

Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization: The crucial cyclization of 2,3-oxidosqualene represents the first major diversification step in triterpenoid biosynthesis[4]. In neem, this reaction is catalyzed by an oxidosqualene cyclase to produce the tetracyclic triterpenoid scaffold. Research has identified tirucalla-7,24-dien-3β-ol as a potential precursor for limonoid biosynthesis in A. indica[4][6].

2.3. Formation of the Protolimonoid and Subsequent Modifications

Following the initial cyclization, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 (CYP) enzymes, to form the first protolimonoids.

-

Oxidation of the Triterpenoid Scaffold: In related Meliaceae species, it has been shown that a series of three oxidations of the tirucallol scaffold, catalyzed by co-expressed CYP enzymes, leads to the spontaneous formation of a hemiacetal ring, yielding the protolimonoid melianol[6]. A similar mechanism is proposed to occur in neem.

-

Formation of Tetranortriterpenoids: Protolimonoids then undergo a characteristic loss of four carbon atoms from the side chain to form the prototypical 26-carbon tetranortriterpenoid skeleton with a furan ring at C-17[6][7]. The precise mechanism for this four-carbon excision and furan ring formation is still under investigation.

-

Structural Diversification: From the basic tetranortriterpenoid scaffold, a vast array of limonoids, including this compound, are generated through further species- and tissue-specific oxidative reactions such as hydroxylations, epoxidations, and rearrangements, as well as acylations. These modifications are responsible for the immense structural diversity of limonoids found in neem.

The specific enzymatic steps that convert a general tetranortriterpenoid precursor into this compound have not yet been characterized.

Experimental Protocols for Studying Limonoid Biosynthesis

While protocols specific to this compound are not available, the following methodologies are central to the elucidation of limonoid biosynthetic pathways in neem.

3.1. Isotopic Labeling and Metabolic Flux Analysis

-

Objective: To trace the metabolic origin of the carbon backbone of limonoids.

-

Methodology:

-

Establishment of Azadirachta indica cell suspension cultures.

-

Feeding the cell cultures with 13C-labeled precursors, such as [U-13C6]glucose.

-

Incubation for a defined period to allow for the incorporation of the label into downstream metabolites.

-

Extraction of limonoids from the cell culture.

-

Analysis of the extracted limonoids using Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the 13C isotopologues of the target limonoids.

-

Interpretation of the mass shifts to determine the contribution of the labeled precursor to the final structure, thus confirming the biosynthetic pathway (e.g., MVA vs. MEP)[5].

-

3.2. Enzyme Identification and Characterization

-

Objective: To identify and functionally characterize the enzymes involved in the biosynthetic pathway.

-

Methodology:

-

Transcriptome and Genome Mining: Sequencing the genome and transcriptome of limonoid-producing tissues (e.g., neem kernels) to identify candidate genes encoding enzymes such as oxidosqualene cyclases and cytochrome P450s[4][6].

-

Gene Expression Analysis: Correlating the expression levels of candidate genes with the accumulation of specific limonoids in different tissues and developmental stages.

-

Heterologous Expression: Cloning the candidate genes into a suitable expression host, such as E. coli or yeast (Saccharomyces cerevisiae).

-

In Vitro Enzyme Assays: Purifying the recombinant enzyme and incubating it with a putative substrate (e.g., 2,3-oxidosqualene for an oxidosqualene cyclase) to determine its catalytic activity.

-

In Vivo Reconstitution: Co-expressing multiple candidate enzymes in a heterologous host (e.g., yeast or Nicotiana benthamiana) to reconstitute a portion of the biosynthetic pathway and identify the products formed[6].

-

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics or pathway flux, are not available in the current literature. However, the isolation of this compound has been reported from neem oil, alongside other known tetranortriterpenoids[1]. The relative abundance of different limonoids can vary significantly depending on the plant tissue and developmental stage[4].

| Compound Class | General Precursor | Key Intermediate | Biosynthetic Pathway | Reference |

| Limonoids (including this compound) | Acetyl-CoA | 2,3-Oxidosqualene | Mevalonate (MVA) Pathway | [4][5] |

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the known and putative steps in the biosynthesis of limonoids in Azadirachta indica.

Caption: General workflow for the biosynthesis of limonoids in neem.

Caption: Key enzymatic steps in the early limonoid biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Azadirachta indica is understood to follow the general pathway of limonoid synthesis, originating from the MVA pathway and proceeding through a tetracyclic triterpenoid intermediate. While the initial cyclization and oxidative steps to form protolimonoids are beginning to be unraveled, the specific downstream enzymes responsible for the intricate structural modifications that yield this compound remain unknown. Future research, leveraging integrated omics approaches including transcriptomics, proteomics, and metabolomics, will be crucial to identify the complete set of genes and enzymes in this complex pathway[4]. Elucidating the full biosynthetic pathway of this compound and other bioactive limonoids holds significant potential for metabolic engineering strategies aimed at enhancing their production for pharmaceutical and agricultural applications.

References

- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide to the Spectroscopic Data of Mahmoodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahmoodin, a tetranortriterpenoid isolated from the seed oil of Azadirachta indica (Neem), has demonstrated significant antibacterial properties. A thorough understanding of its molecular structure is paramount for further research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented.

Introduction

This compound is a limonoid, a class of chemically diverse tetranortriterpenoids, first isolated and characterized by Siddiqui et al. in 1992.[1] Its structure was elucidated through extensive chemical and spectral analyses, including 2D NMR studies.[1] This guide collates and presents the key spectroscopic data that defines the molecular architecture of this compound, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data of this compound

The following sections detail the NMR, IR, and Mass Spec data for this compound. This data is crucial for the structural confirmation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound (KBr)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Based on the analysis of similar tetranortriterpenoids isolated from Neem oil, the IR spectrum of this compound is expected to show characteristic peaks for hydroxyl groups (~3460 cm⁻¹), ester carbonyls (~1740 cm⁻¹), ketones (~1704 cm⁻¹), and a furan ring (~876 cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Assignment |

| HREIMS | EI | Data not available in search results | [M]⁺ |

| Data not available in search results | Fragment Ions |

Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of this compound are crucial for the reproducibility of results.

Isolation of this compound

The isolation of this compound, as described by Siddiqui et al. (1992), involves the extraction of Neem oil followed by chromatographic separation.[1]

Figure 1: General workflow for the isolation of this compound from Neem oil.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for limonoids.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.

The IR spectrum of solid samples is often obtained using the KBr pellet method.

-

Sample Preparation: A small amount of the purified this compound is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

High-resolution electron impact mass spectrometry (HREIMS) is commonly used for the structural elucidation of natural products.

-

Ionization: Electron Impact (EI) is a hard ionization technique that provides detailed fragmentation patterns.

-

Analyzer: A high-resolution mass analyzer is used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Conclusion

This guide provides a framework for the spectroscopic characterization of this compound. While the specific numerical data from the primary literature remains to be fully compiled, the provided information on the expected spectral features and detailed experimental protocols offers a valuable resource for researchers. The structural elucidation of this compound and other related tetranortriterpenoids is essential for advancing our understanding of their biological activities and for the development of new therapeutic agents.

References

Mahmoodin: A Technical Whitepaper on its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahmoodin is a naturally occurring tetranortriterpenoid, a class of complex organic compounds known for their diverse biological activities.[1] Isolated from the oil of the neem tree (Azadirachta indica), a plant renowned in traditional medicine, this compound has emerged as a subject of scientific interest due to its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the preliminary biological activity of this compound, with a focus on its antibacterial effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is classified as a limonoid, a subgroup of tetranortriterpenoids.[1] Its molecular structure has been elucidated through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₈O₈ | PubChem |

| Molecular Weight | 526.6 g/mol | PubChem |

| Class | Tetranortriterpenoid (Limonoid) | Siddiqui et al., 1992 |

| Source | Azadirachta indica (Neem) Oil | Siddiqui et al., 1992 |

Preliminary Biological Activity: Antibacterial Properties

The initial scientific report on this compound highlighted its significant antibacterial activity.[1] The compound was found to be effective against a range of both Gram-positive and Gram-negative bacteria.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values from the original study, are not publicly available. Further research is required to quantify the extent of its antibacterial efficacy against various bacterial strains.

Table 2: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available | Data not available |

| Bacillus subtilis | Gram-positive | Data not available | Data not available |

| Escherichia coli | Gram-negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as a template. Quantitative data for this compound's antibacterial activity is not currently available in published literature.

Experimental Protocols

Detailed experimental protocols for the specific antibacterial assays performed on this compound are not described in the available literature. However, standard methods for evaluating the antibacterial activity of natural products, such as the agar well diffusion method and the broth microdilution method, are commonly employed.

Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: A sterile cork borer is used to create uniform wells in the agar.

-

Application of Test Compound: A specific volume of a known concentration of this compound (dissolved in a suitable solvent) is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at an appropriate temperature for the test organism for 18-24 hours.

-

Observation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Controls: Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the antibacterial activity of a natural product like this compound.

Potential Mechanism of Action

The precise mechanism of antibacterial action for this compound has not been elucidated. However, terpenoids, the broader class of compounds to which this compound belongs, are known to exert their antibacterial effects through various mechanisms. The following diagram illustrates these potential pathways.

Conclusion and Future Directions

This compound, a tetranortriterpenoid from Azadirachta indica, has demonstrated promising antibacterial activity. While the initial findings are significant, the lack of quantitative data and detailed mechanistic studies highlights a clear need for further research. Future investigations should focus on:

-

Quantitative assessment of the antibacterial activity of this compound against a broad panel of clinically relevant bacteria to determine its MIC and MBC values.

-

Elucidation of the mechanism of action to understand how this compound exerts its antibacterial effects at the molecular level.

-

Toxicology and safety studies to evaluate its potential for therapeutic use.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its antibacterial activity, which could guide the synthesis of more potent derivatives.

The exploration of natural products like this compound is crucial in the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic resistance. This technical guide serves as a call to the scientific community to further investigate the therapeutic potential of this intriguing molecule.

References

Potential Therapeutic Targets of Mahmoodin: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of the potential therapeutic targets of Mahmoodin, a tetranortriterpenoid isolated from the Neem tree (Azadirachta indica). Due to a lack of direct experimental data on the specific anticancer and anti-inflammatory mechanisms of this compound, this guide draws inferences from the well-documented biological activities of structurally related limonoids from Neem, such as Gedunin and Nimbolide. The proposed targets and pathways for this compound are therefore hypothetical and require experimental validation.

Introduction to this compound

This compound is a tetranortriterpenoid compound that has been isolated from Azadirachta indica, a tree renowned for its wide range of medicinal properties. To date, the primary reported biological activity of this compound is its antibacterial effect against various Gram-positive and Gram-negative organisms. However, the broader therapeutic potential of this compound, particularly in areas such as cancer and inflammation, remains largely unexplored.

Given that other tetranortriterpenoids (limonoids) from Neem have demonstrated significant anticancer and anti-inflammatory activities, it is plausible that this compound may share similar mechanisms of action. This guide summarizes the known therapeutic targets and signaling pathways of closely related Neem limonoids to provide a foundational framework for future research into the therapeutic potential of this compound.

Hypothesized Therapeutic Areas

Based on the activities of other Neem limonoids, the primary therapeutic areas where this compound could be effective are oncology and inflammatory diseases. The molecular complexity of this compound suggests it may interact with multiple cellular targets, leading to a multifaceted therapeutic effect.

Potential Anticancer Targets and Pathways

The anticancer activity of Neem limonoids is attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis and metastasis.

Induction of Apoptosis

A key mechanism of anticancer agents is the induction of apoptosis in malignant cells. Neem limonoids like Nimbolide have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Potential Targets:

-

Caspase Cascade Activation: this compound may trigger the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, -7), leading to the cleavage of cellular substrates and apoptotic cell death.

-

Bcl-2 Family Proteins: It could modulate the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to favor apoptosis.

-

Tumor Suppressor p53: this compound might activate the p53 pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.

Table 1: Cytotoxic Activity of Selected Neem Limonoids against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Nimbolide | HeLa | Cervical Cancer | 1.19 (24h) | [2] |

| Nimbolide | BeWo | Choriocarcinoma | 2.01 (7h) | [2] |

| Gedunin | NCI-H460 | Non-small cell lung | 8.36 | [3] |

Inhibition of Cell Proliferation

Uncontrolled cell proliferation is a hallmark of cancer. Several Neem limonoids have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell growth.

Potential Targets:

-

Cyclin-Dependent Kinases (CDKs): this compound could potentially inhibit the activity of CDKs, which are key regulators of cell cycle progression.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Gedunin has been reported to inhibit the PI3K/Akt pathway.[4] It is plausible that this compound could also target components of this pathway, such as PI3K, Akt, and mTOR.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is closely linked to cancer development. Neem limonoids possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[[“]]

Potential Targets:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a central role in inflammation and is constitutively active in many cancers. This compound could potentially inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other downstream targets.

-

Pro-inflammatory Enzymes: It may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.[2]

Visualizing Potential Signaling Pathways

The following diagrams illustrate the key signaling pathways that are likely to be modulated by this compound, based on the known mechanisms of other Neem limonoids.

Caption: Hypothesized apoptotic pathways targeted by this compound.

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Validation

To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are standard protocols that can be adapted for this purpose.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key signaling proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-